molecular formula C7H12N4 B12110055 3,5-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

3,5-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B12110055
M. Wt: 152.20 g/mol
InChI Key: XREDWMPCEKFGCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a bicyclic heterocyclic compound featuring a triazole ring fused to a partially saturated pyrazine ring. Its structure includes methyl substituents at the 3- and 5-positions, which enhance steric and electronic properties, influencing reactivity and biological activity. This compound is part of a broader class of triazolo-pyrazine derivatives investigated for therapeutic applications, particularly as chiral NK-3 receptor antagonists .

Chemical Reactions Analysis

3,5-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of corresponding oxides, while reduction can yield fully saturated derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of the triazolo[4,3-a]pyrazine scaffold exhibit promising anticancer properties. Specifically, compounds derived from this structure have been evaluated for their inhibitory effects on c-Met and VEGFR-2 kinases:

  • Compound 17l demonstrated exceptional antiproliferative activity against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), with IC50 values of 0.98 ± 0.08 µM, 1.05 ± 0.17 µM, and 1.28 ± 0.25 µM respectively . This compound also showed low hemolytic toxicity and effectively inhibited the expression of c-Met and VEGFR-2 in A549 cells.
CompoundTarget Cell LineIC50 (µM)Kinase Inhibition (c-Met)Kinase Inhibition (VEGFR-2)
17lA5490.98 ± 0.0826.00 nM2.6 µM
MCF-71.05 ± 0.17
HeLa1.28 ± 0.25

Antibacterial Activity

Another significant application of triazolo[4,3-a]pyrazine derivatives is their antibacterial properties:

  • Research indicates that certain derivatives exhibit moderate to good antibacterial effects against various bacterial strains . The presence of specific substituents on the triazolo[4,3-a]pyrazine core can enhance these activities.

Structure-Activity Relationship

The structure-activity relationship (SAR) studies highlight that:

  • Compounds with long alkyl chains at specific positions tend to show superior antibacterial activity compared to those with aromatic groups.
  • Electron-donating substituents on phenyl groups have been associated with increased antibacterial potency .

Synthesis and Production

The synthesis of 3,5-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves multi-step organic reactions:

  • The initial formation of the pyrazole ring is achieved through reactions involving hydrazine and suitable diketones.
  • Subsequent steps include cyclization reactions to introduce the triazolo moiety and final coupling processes using coupling agents like carbodiimides under controlled conditions.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structural Variations

Triazolo[4,3-a]pyrazine vs. Triazolo[4,3-a]pyrimidine

  • Triazolo[4,3-a]pyrimidine derivatives (e.g., from ) replace the pyrazine ring with a pyrimidine ring (two nitrogen atoms at positions 1 and 3).
  • Impact : Pyrimidine-containing analogs exhibit distinct electronic profiles, affecting binding to targets like angiotensin-converting enzyme (ACE) compared to pyrazine-based compounds.

Triazolo[4,3-a]pyrazine vs. Triazolo[1,5-a]pyrazine

  • Positional isomerism (e.g., 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine in ) changes the nitrogen arrangement, altering dipole moments and solubility.

Substituent Effects

Compound Name Substituents Key Properties/Bioactivity Reference
3,5-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 3-CH₃, 5-CH₃ Enhanced lipophilicity; NK-3 antagonism
Sitagliptin (Januvia®) 3-CF₃, 7-(2,4,5-trifluorophenyl) Anti-diabetic (DPP-4 inhibition)
3-(Oxan-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 3-oxan-4-yl Improved metabolic stability
3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine 3-Cl, 8-Cl Electrophilic reactivity for further derivatization
  • Methyl vs. Trifluoromethyl : The 3,5-dimethyl groups in the target compound increase lipophilicity compared to Sitagliptin’s 3-CF₃ group, which enhances metabolic resistance but reduces steric bulk .
  • Halogenation : Chlorinated derivatives (e.g., 3,8-dichloro analog) enable cross-coupling reactions, offering synthetic versatility .

Physicochemical and Spectral Comparisons

  • NMR Signatures: Triazole carbons in the target compound resonate at δ 157.2 (C3) and 151.1 ppm (C5), similar to triazolotetrazines (δ 157.2–167.9 ppm for triazole/pyrimidine carbons) .
  • Molecular Weight and Solubility :

    • The target compound’s methyl groups reduce polarity compared to 3-(oxan-4-yl) derivatives (MW 208.265 g/mol), impacting aqueous solubility .

Biological Activity

3,5-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as a selective antagonist for the neurokinin-3 receptor (NK-3). This compound is part of a broader class of triazolo-pyrazine derivatives that have shown promise in various therapeutic applications, including anti-cancer and anti-bacterial activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C7H10N4
  • Molecular Weight : 150.18 g/mol

The unique arrangement of nitrogen and carbon atoms in the triazolo-pyrazine framework contributes to its biological activity.

1. Neurokinin-3 Receptor Antagonism

Research indicates that this compound acts as a selective antagonist at the NK-3 receptor. This receptor is implicated in various central nervous system disorders. The antagonism of NK-3 receptors has potential therapeutic implications for conditions such as anxiety and depression.

Case Study : A patent describes the use of this compound in treating NK-3 receptor mediated disorders, emphasizing its role in developing new therapeutic agents targeting these pathways .

2. Anticancer Activity

The anticancer potential of triazolo-pyrazine derivatives has been explored extensively. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (μM)Mechanism of Action
2aMCF-7 (Breast)15.0Induction of apoptosis via caspase activation
2bMDA-MB-23112.5Suppression of NF-κB and promotion of p53 expression
3bMCF-710.0Triggers autophagy through mTOR inhibition

The most active compounds showed stronger cytotoxicity than cisplatin, a standard chemotherapy agent . The mechanism involves apoptosis induction and autophagy activation through various signaling pathways involving caspases and mTOR.

3. Antibacterial Activity

Recent studies have also evaluated the antibacterial properties of triazolo-pyrazine derivatives. For instance, compounds derived from this scaffold demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundBacteriaMIC (μg/mL)
2eStaphylococcus aureus32
2eEscherichia coli16

These findings suggest that modifications to the triazolo-pyrazine structure can enhance antibacterial efficacy .

Structure-Activity Relationship (SAR)

The biological activities of triazolo-pyrazines are influenced by structural modifications. The presence of electron-donating or withdrawing groups at specific positions on the pyrazine ring can significantly affect potency against cancer and bacterial strains.

Key Findings :

  • Compounds with longer alkyl chains at R2 positions exhibited superior antibacterial activity compared to aromatic groups.
  • The introduction of sulfonamide groups has been shown to enhance anticancer properties by increasing interaction with target proteins .

Q & A

Q. Basic: What synthetic strategies are employed for preparing triazolo[4,3-a]pyrazine derivatives?

Answer :
Triazolo[4,3-a]pyrazine derivatives are typically synthesized via cyclization of hydrazine intermediates with carbonyl-containing reagents. For example:

  • Stepwise Cyclization : Reacting tert-butyl-protected intermediates with HCl/EtOH to remove protecting groups, followed by purification via silica gel chromatography (e.g., 61% yield for 3-(pyrazin-2-yl) derivative) .
  • Thiourea/Urea Functionalization : Introducing antimicrobial activity by reacting 3-trifluoromethyl derivatives with substituted isothiocyanates, followed by characterization via 1^1H NMR and LC-MS .
  • Optimized Solvent Systems : Using DCM or DMF with triethylamine as a base for acylations, as seen in the synthesis of 3-fluoro-4-formylbenzoyl derivatives .

Q. Advanced: How can genotoxic nitroso impurities in triazolo[4,3-a]pyrazine-based drugs be quantified?

Answer :
Nitroso impurities (e.g., 7-nitroso-3-trifluoromethyl derivatives) require ultraperformance liquid chromatography (UPLC) coupled with triple quadrupole mass spectrometry:

  • Column : Symmetry C18 (4.6 x 250 mm) with UV detection at 254 nm .
  • Mobile Phase : 0.1% H3_3PO4_4 in ACN:H2_2O (5:95) at 1 mL/min flow rate .
  • Validation : Ensure limits of quantification (LOQ) meet EMA standards (≤37 ng/day) by spiking known impurity concentrations and validating linearity (R2^2 >0.99) .

Q. Basic: How is the structural integrity of triazolo[4,3-a]pyrazine derivatives confirmed?

Answer :

  • Spectroscopic Techniques :
    • 1^1H/13^{13}C NMR : Verify substituent positions (e.g., methyl or trifluoromethyl groups) and ring saturation .
    • High-Resolution MS : Confirm molecular formulas (e.g., C6_6H10_{10}N4_4 for 3-methyl derivative, MW 138.17) .
  • Chromatographic Purity : Use HPLC/UV to ensure >95% purity, as required for pharmaceutical intermediates .

Q. Advanced: How to design in vitro assays for evaluating DPP-4 inhibitory activity?

Answer :

  • Cell-Based Assays : Differentiate THP-1 cells and measure intracellular ROS production using H2_2DCFDA fluorescence (ex/em: 485/535 nm) under high-glucose conditions .
  • Enzyme Inhibition : Use recombinant human DPP-4 to assess IC50_{50} values. Sitagliptin (IC50_{50} ~18 nM) serves as a positive control .
  • Data Interpretation : Compare dose-response curves and statistical significance (p<0.05) via ANOVA .

Q. Basic: What role do triazolo[4,3-a]pyrazine derivatives play in antiviral research?

Answer :
These derivatives act as precursors for pyrrolo[2,3-b]pyridine compounds, which inhibit retroviruses like HIV. Key steps include:

  • Functional Group Compatibility : Ensuring methyl or trifluoromethyl substituents do not sterically hinder antiviral activity .
  • Mechanistic Studies : Evaluate viral replication in CD4+ T-cell lines using RT-PCR to quantify viral RNA .

Q. Advanced: How to resolve discrepancies in reaction yields during scale-up synthesis?

Answer :

  • Parameter Screening : Optimize temperature, solvent polarity, and catalyst loading (e.g., Na methylate in methanol for cyclization) .
  • Purification Troubleshooting : Switch from silica gel to reverse-phase HPLC for polar intermediates .
  • Kinetic Analysis : Monitor reaction progress via TLC or in-line IR to identify side products (e.g., over-acylation) .

Q. Advanced: How to differentiate polymorphic forms of triazolo[4,3-a]pyrazine-based drugs?

Answer :

  • PXRD : Compare diffraction patterns (e.g., sitagliptin phosphate monohydrate vs. anhydrous forms) .
  • DSC/TGA : Identify hydrate loss events (e.g., ~100°C endotherm for monohydrate) .
  • Solid-State NMR : Resolve conformational differences in amorphous vs. crystalline phases .

Q. Basic: What stability considerations are critical for storing triazolo[4,3-a]pyrazine derivatives?

Answer :

  • Light/Temperature : Store at 2–8°C in amber vials to prevent photodegradation of nitroso impurities .
  • Moisture Control : Use desiccants for hygroscopic salts (e.g., hydrochloride derivatives) .
  • Shelf-Life Validation : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC assays .

Q. Advanced: How to perform molecular docking studies for antimicrobial triazolo[4,3-a]pyrazine derivatives?

Answer :

  • Target Selection : Use enzymes like lanosterol-14α-demethylase (PDB: 3LD6) for antifungal activity predictions .
  • Docking Software : AutoDock Vina with Lamarckian GA parameters (e.g., 50 runs, 25 million evaluations) .
  • Validation : Compare docking scores (ΔG) with known inhibitors (e.g., fluconazole ΔG = -9.2 kcal/mol) .

Q. Basic: How to mitigate genotoxicity risks during API synthesis?

Answer :

  • Impurity Profiling : Track nitroso intermediates using UPLC-MS/MS with a LOQ of 1 ppm .
  • Process Controls : Limit nitrosating agents (e.g., NaNO2_2) and employ scavengers like ascorbic acid .

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

3,5-dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C7H12N4/c1-5-3-8-4-7-10-9-6(2)11(5)7/h5,8H,3-4H2,1-2H3

InChI Key

XREDWMPCEKFGCO-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC2=NN=C(N12)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.